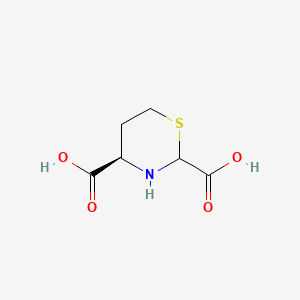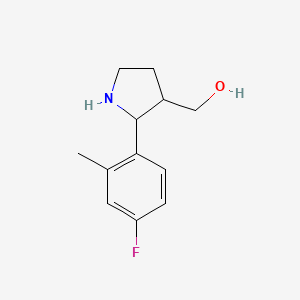
(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The presence of a fluorine atom and a methyl group on the phenyl ring adds to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of (2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or methyl groups.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Formation of (2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)ketone.
Reduction: Formation of (2-(4-Methylphenyl)pyrrolidin-3-yl)methanol.
Substitution: Formation of (2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol.
Scientific Research Applications
(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
(2-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl)methanol: Similar structure but with a different position of the methyl group.
(2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(2-(4-Methylphenyl)pyrrolidin-3-yl)methanol: Lacks the fluorine atom.
Uniqueness
(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3 |
InChI Key |
GNDLBXBPPPOBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2C(CCN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


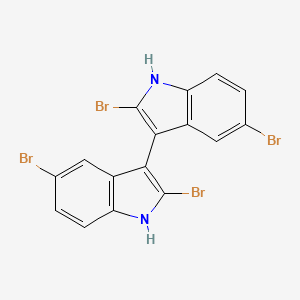
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
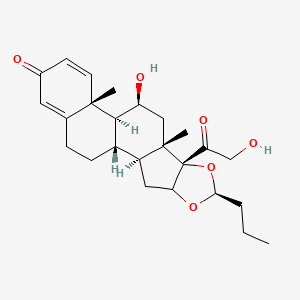
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
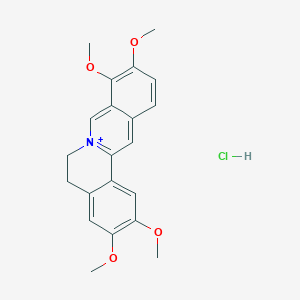

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
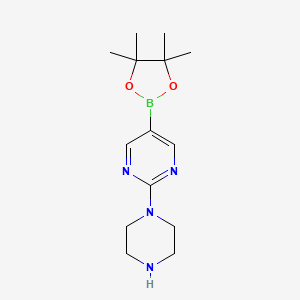
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
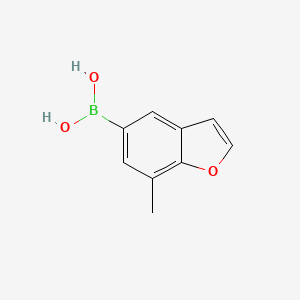
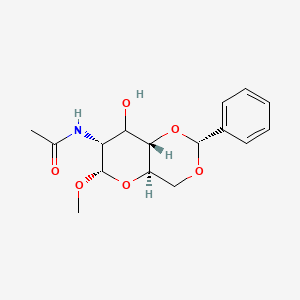
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
